molecular formula C7H9BO2 B102311 3-Tolylboronic acid CAS No. 17933-03-8

3-Tolylboronic acid

Cat. No. B102311
M. Wt: 135.96 g/mol
InChI Key: BJQCPCFFYBKRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05183653

Procedure details

A solution of m-bromotoluene (25 g. 0.146 mol) in ether (200 ml) was added dropwise to magnesium (4.0 g, 0.17 mol) in ether (50 ml) at room temperature over a period of 3 hours under a nitrogen atmosphere. After the addition, the reaction mixture was stirred for 12 hours at room temperature. The Grignard reagent was added slowly to a solution of trimethyl borate (15.6 g, 17 ml, 0.15 mol) in ether (500 ml) over a period of 4hours at -78° C. and stirred for 12 hours at room temperature. The reaction mixture was hydrolyzed with 30% sulfuric acid (50 ml). The ether layer was separated, washed with water (3×250 ml) and dried over Na2SO4. The solvent was removed on a rotary evaporator and the solid obtained was recrystallized from water. M.P. 160°-161° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1.[Mg].[B:10](OC)([O:13]C)[O:11]C.S(=O)(=O)(O)O>CCOCC>[C:4]1([CH3:8])[CH:5]=[CH:6][CH:7]=[C:2]([B:10]([OH:13])[OH:11])[CH:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C
Name
Quantity
4 g
Type
reactant
Smiles
[Mg]
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
17 mL
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 12 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
stirred for 12 hours at room temperature
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
WASH
Type
WASH
Details
washed with water (3×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the solid obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from water

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C1(=CC(=CC=C1)B(O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.